1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione
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Overview
Description
1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione typically involves the condensation of benzyl derivatives with pyrimidine precursors under controlled conditions. One common method includes the reaction of benzyl chloride with a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of benzylamines or benzyl alcohols.
Substitution: Formation of various benzyl-substituted pyrimidine derivatives.
Scientific Research Applications
1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its antitumor activity and potential as a PARP-1 inhibitor.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione stands out due to its unique benzyl substitutions, which can influence its chemical reactivity and biological activity. The presence of multiple benzyl groups allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
CAS No. |
918631-04-6 |
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Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1,3,5-tribenzyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H24N2O2/c1-20-24(17-21-11-5-2-6-12-21)25(29)28(19-23-15-9-4-10-16-23)26(30)27(20)18-22-13-7-3-8-14-22/h2-16H,17-19H2,1H3 |
InChI Key |
PJTKSHMQZVWOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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